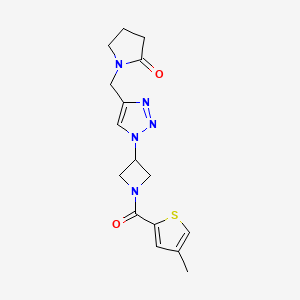

1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.

BenchChem offers high-quality 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-((1-(1-(4-Methylthiophene-2-Carbonyl)Azetidin-3-yl)-1H-1,2,3-Triazol-4-yl)Methyl)Pyrrolidin-2-one is involved in the generation of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds. This process, involving intermediary 5-oxazolidinones, is pivotal in producing pyrrolidines, pyrrolines, and oxazolidines (Tsuge et al., 1987). The compound is also part of a series of new nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aimed at expanding the spectrum of activity of this antibiotic class to include Gram-negative organisms (Genin et al., 2000).

Biological and Pharmacological Research

Research on compounds related to 1-((1-(1-(4-Methylthiophene-2-Carbonyl)Azetidin-3-yl)-1H-1,2,3-Triazol-4-yl)Methyl)Pyrrolidin-2-one includes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents (Thomas et al., 2016). The compound's structure is integral in the development of new derivatives of benzotriazole as antimicrobial and antifungal agents (Al-Omran et al., 2002), demonstrating its importance in the creation of novel therapeutics.

Applications in Catalysis and Organic Synthesis

This compound is also significant in the field of catalysis and organic synthesis. For instance, it is used in the synthesis of pyrrolidinones by cobalt carbonyl catalyzed carbonylation of azetidines, a process involving ring expansion and carbonylation to produce tetrahydroazepinones (Roberto & Alper, 1989). The compound is also involved in microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, highlighting its role in efficient and rapid chemical synthesis (Mistry & Desai, 2006).

Mechanism of Action

Target of Action

The primary targets of the compound 1-((1-(1-(4-methylthiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one are interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1) . These proteins play crucial roles in the immune response and inflammation. IL-6 is a cytokine involved in the regulation of immune responses, acute phase reactions, and hematopoiesis, while VCAM-1 is a cell surface sialoglycoprotein expressed by cytokine-activated endothelium that mediates leukocyte-endothelial cell adhesion and signal transduction .

Mode of Action

The compound interacts with its targets, IL-6 and VCAM-1, by regulating their expression . This regulation can lead to changes in the immune response and inflammation processes, which can have significant effects on various disease states .

Result of Action

By regulating the expression of IL-6 and VCAM-1, the compound can potentially alter immune responses and inflammation processes . This can lead to changes at the molecular and cellular levels, affecting the progression of various diseases, including cardiovascular and inflammatory diseases, and related disease states such as atherosclerosis, asthma, arthritis, cancer, multiple sclerosis, psoriasis, and inflammatory bowel diseases, and autoimmune diseases .

properties

IUPAC Name |

1-[[1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-11-5-14(24-10-11)16(23)20-8-13(9-20)21-7-12(17-18-21)6-19-4-2-3-15(19)22/h5,7,10,13H,2-4,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFCJVCMEFZHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2999584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2999588.png)

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one](/img/structure/B2999597.png)